molecular formula C7H4BrFN2 B3027622 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1352625-30-9

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B3027622
CAS No.: 1352625-30-9
M. Wt: 215.02
InChI Key: UZRGAYLDHCBIHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine involves several synthetic routes and reaction conditions. One common method includes the cyclocondensation reaction followed by halogenation. For instance, a one-pot route for the synthesis of related pyrazolopyridine compounds involves cyclocondensation followed by formylation using the Vilsmeyer-Haack reagent . Additionally, palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been reported, demonstrating good functional group tolerance and high yields . These methods provide insight into the synthetic strategies that could be adapted for the preparation of this compound.

Chemical Reactions Analysis

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of bromine and fluorine atoms makes the compound reactive towards nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions, forming complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of aminopyrazolopyridine derivatives .

Mechanism of Action

The mechanism by which 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules . The compound can act as a ligand, binding to specific molecular targets and modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-6-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGAYLDHCBIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279033
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352625-30-9
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352625-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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